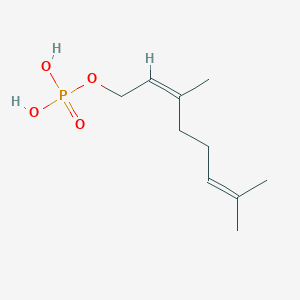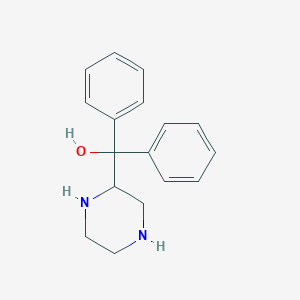
n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to a 4-fluorobenzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n,n-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell division.
Biological Research: The compound is used to investigate the mechanisms of action of alkylating agents and their effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various chemical reactions.
Mécanisme D'action
The mechanism of action of n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide involves the alkylation of DNA. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparaison Avec Des Composés Similaires
n,n-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar DNA-alkylating properties.
n,n-Bis(2-chloroethyl)amine: Known for its use in chemical warfare and as a chemotherapeutic agent.
n,n-Bis(2-chloroethyl)-p-toluenesulfonamide: Similar structure but with a toluenesulfonamide group instead of a fluorobenzenesulfonamide group.
Uniqueness: n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated counterparts.
Propriétés
Numéro CAS |
2794-56-1 |
|---|---|
Formule moléculaire |
C10H12Cl2FNO2S |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2FNO2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
Clé InChI |
CHCDXCVZZXLUDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)S(=O)(=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


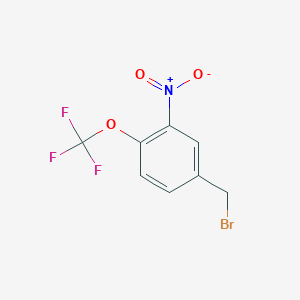







![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
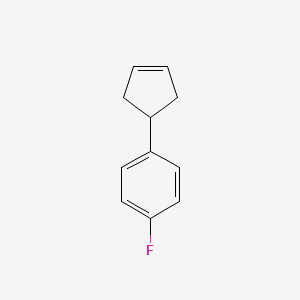
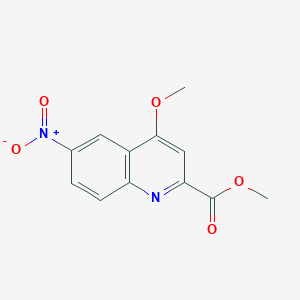
![tert-Butyl (1R,4R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12850914.png)
